N-(2,6-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic acetamide derivative featuring a dihydropyrimidinone core substituted with a morpholine ring and a 2,6-dimethylphenyl group. Its molecular structure combines a pyrimidinone scaffold (known for diverse bioactivity) with a morpholine moiety (enhancing solubility and binding interactions) and a lipophilic aromatic group. Its synthesis likely involves multi-step alkylation and condensation reactions under controlled conditions, as seen in analogous compounds .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-13-5-4-6-14(2)18(13)21-16(24)12-23-17(25)11-15(3)20-19(23)22-7-9-26-10-8-22/h4-6,11H,7-10,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFPMZNIXAHWEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2,6-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the morpholine group: This step might involve nucleophilic substitution reactions.
Acetylation: The final step could involve the acetylation of the intermediate compound to form the acetamide.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the methyl groups.
Reduction: Reduction reactions could be used to modify the functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions might be common, especially involving the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles like amines.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could yield alcohols or amines.
Scientific Research Applications
“N-(2,6-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide” could have various applications in scientific research:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a pharmacological agent.
Industry: Use in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and thereby exerting its effects.
Comparison with Similar Compounds
Research Implications
The target compound’s unique combination of morpholine and 2,6-dimethylphenyl groups positions it as a candidate for further pharmacological profiling. Comparative studies should prioritize:
- In vitro assays to quantify binding affinity against kinase or protease targets.
- ADMET profiling to assess solubility, metabolic stability, and toxicity relative to analogues.
- Structural optimization (e.g., replacing methyl with ethyl groups) to balance lipophilicity and bioavailability .
Biological Activity
N-(2,6-dimethylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H24N4O
- Molecular Weight : 324.42 g/mol
- IUPAC Name : this compound
This compound features a dihydropyrimidine core, which is known for various biological activities, including anticonvulsant and anticancer properties.
Anticonvulsant Activity
Research indicates that derivatives of N-(2,6-dimethylphenyl) semicarbazones exhibit significant anticonvulsant activity. In a study involving various semicarbazone derivatives, one compound emerged as a prototype with broad-spectrum anticonvulsant effects. It was active in multiple seizure models without causing neurotoxicity or hepatotoxicity. Notably, this compound increased GABA levels by 118% and inhibited GABA transaminase both in vitro and ex vivo .
Anticancer Potential
The dihydropyrimidine scaffold has been associated with anticancer activity. Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For instance, compounds containing the morpholine moiety have demonstrated cytotoxic effects against human cancer cell lines by disrupting mitochondrial function and inducing oxidative stress.
The proposed mechanisms of action for this compound include:
- GABAergic Modulation : Enhancing GABAergic transmission through inhibition of GABA transaminase.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells leading to reduced proliferation.
- Apoptosis Induction : Triggering apoptotic pathways in cancerous cells through mitochondrial disruption.
Case Study 1: Anticonvulsant Efficacy
In a controlled study assessing the anticonvulsant efficacy of various N-(2,6-dimethylphenyl) derivatives, it was found that specific modifications to the structure significantly enhanced their activity. The prototype compound exhibited effective seizure control in animal models when administered both intraperitoneally and orally .
Case Study 2: Anticancer Activity Assessment
A series of experiments evaluated the anticancer potential of structurally related compounds. The results indicated that these compounds inhibited the growth of several cancer cell lines (e.g., MCF-7 breast cancer cells) at micromolar concentrations. The study highlighted the importance of the morpholine group in enhancing biological activity .
Table 1: Summary of Biological Activities
Table 2: Structure Activity Relationship (SAR)
| Compound Variant | Biological Activity | Key Structural Features |
|---|---|---|
| N-(2,6-dimethylphenyl) semicarbazone | High anticonvulsant activity | Presence of dimethylphenyl group |
| Morpholine-substituted dihydropyrimidines | Significant anticancer effects | Morpholine ring enhances lipophilicity |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
